molecular formula C8H8N4O B603164 4-(2-methyl-2H-tetrazol-5-yl)phenol CAS No. 81015-02-3

4-(2-methyl-2H-tetrazol-5-yl)phenol

Cat. No. B603164
CAS RN: 81015-02-3
M. Wt: 176.18g/mol
InChI Key: DHVYVFDSGOTDPA-UHFFFAOYSA-N
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Patent
US05567717

Procedure details

Preparation of 2-methyl-5-(3,5-dimethyl-4-hydroxyphenyl)tetrazole was prepared by the procedure described above for Intermediate 5 starting with 2,6-dimethyl-4-cyanophenol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[N:6]=[N:5][C:4]([C:7]2[CH:12]=[C:11](C)[C:10]([OH:14])=[C:9](C)[CH:8]=2)=[N:3]1.CC1C=C(C#N)C=C(C)C=1O>>[CH3:1][N:2]1[N:6]=[N:5][C:4]([C:7]2[CH:12]=[CH:11][C:10]([OH:14])=[CH:9][CH:8]=2)=[N:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=C(N=N1)C1=CC(=C(C(=C1)C)O)C
Step Two
Name
Intermediate 5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=CC(=C1)C#N)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared by the procedure

Outcomes

Product
Name
Type
Smiles
CN1N=C(N=N1)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.